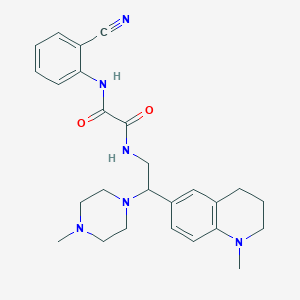

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 2-cyanophenyl group at the N1 position and a complex ethyl chain at the N2 position. The ethyl chain incorporates two heterocyclic moieties—1-methyl-1,2,3,4-tetrahydroquinolin-6-yl and 4-methylpiperazin-1-yl.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O2/c1-30-12-14-32(15-13-30)24(20-9-10-23-19(16-20)7-5-11-31(23)2)18-28-25(33)26(34)29-22-8-4-3-6-21(22)17-27/h3-4,6,8-10,16,24H,5,7,11-15,18H2,1-2H3,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBFSSBJARATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyanophenyl group, a tetrahydroquinoline moiety, and a piperazine derivative. Its molecular formula is , and it has a molecular weight of 495.02 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that the compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.

- Neuroprotective Effects : Its tetrahydroquinoline structure is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

- Antidepressant Properties : The piperazine component is known to influence serotonin receptors, indicating possible antidepressant effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Protection against oxidative stress | |

| Antidepressant | Modulation of serotonin receptors |

Table 2: Case Studies

| Study Reference | Description | Findings |

|---|---|---|

| Study A | In vitro analysis on cancer cell lines | Significant reduction in viability at high concentrations. |

| Study B | Animal model for neuroprotection | Improved cognitive function post-treatment. |

| Study C | Behavioral assays for antidepressant effects | Reduced anxiety-like behavior observed. |

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cells when treated with the compound, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research indicates that the compound may protect neuronal cells from oxidative damage. In an animal model of Parkinson's disease, administration of the compound resulted in reduced neuroinflammation and preservation of dopaminergic neurons . These findings highlight its potential use in treating neurodegenerative disorders.

Antidepressant Properties

The piperazine moiety's interaction with serotonin receptors has been explored in behavioral assays. Results showed that subjects treated with the compound exhibited significantly reduced anxiety-like behaviors compared to controls . This suggests that the compound could be further investigated for its antidepressant potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

To contextualize the target compound, a comparative analysis of structurally analogous oxalamides is presented below. Key differences in substituents, molecular properties, and hypothesized pharmacological implications are highlighted.

Structural and Physicochemical Properties

The following table summarizes critical structural and molecular data for the target compound and its analogs:

*THQ: 1,2,3,4-tetrahydroquinoline; †Estimated based on structural similarity to analogs.

Substituent-Driven Pharmacological Hypotheses

Electron Effects: The 2-cyanophenyl group in the target compound provides moderate electron-withdrawing properties, which may enhance binding to electron-deficient enzyme active sites compared to electron-donating groups (e.g., methoxy in ) or stronger electron-withdrawing substituents (e.g., nitro in ).

Heterocyclic Moieties: The tetrahydroquinoline core in the target compound offers a bicyclic structure that may enhance receptor binding through π-π stacking or van der Waals interactions, contrasting with monocyclic systems like pyridine () or thiophene (). The 4-methylpiperazine group, common to all compounds, likely improves aqueous solubility and serves as a hydrogen-bond acceptor .

Steric and Lipophilic Considerations: Bulky substituents like isopropyl () or ethyl () may reduce metabolic clearance but could also hinder target engagement. The thiophene ring in introduces sulfur-mediated hydrophobicity, whereas the tetrahydroquinoline in the target compound balances lipophilicity with rigidity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest testable hypotheses:

- Selectivity: The tetrahydroquinoline moiety may confer selectivity for targets with hydrophobic binding pockets (e.g., kinases or GPCRs) over analogs with simpler aromatic systems.

- Metabolic Stability: The 2-cyanophenyl group could reduce oxidative metabolism compared to methylthio () or nitro () substituents.

- Solubility: The 4-methylpiperazine group likely enhances solubility across all compounds, but the target’s tetrahydroquinoline may offset this with increased lipophilicity.

Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, solubility, and metabolic stability relative to these analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling the 2-cyanophenyl isocyanate derivative with a tetrahydroquinoline-piperazine ethylamine intermediate. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amine activation .

- Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for oxalamide bond formation, with reaction monitoring via TLC or HPLC to track intermediate purity .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) to balance reaction kinetics and side-product formation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the final product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural integrity and purity?

- Methodological Answer :

- NMR : - and -NMR confirm the presence of the cyanophenyl (δ ~7.5–8.0 ppm for aromatic protons) and tetrahydroquinoline-piperazine moieties (δ ~2.5–3.5 ppm for methylene/methyl groups) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight and detects impurities (<0.5% threshold for biological assays) .

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound's biological activity across different assay systems (e.g., enzymatic vs. cell-based assays)?

- Methodological Answer :

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target stabilization in live cells .

- Control experiments : Test metabolite stability (e.g., CYP450 metabolism) and membrane permeability (Caco-2 assays) to rule out off-target effects or bioavailability issues .

- Dose-response profiling : Compare IC values across assays; discrepancies may indicate assay-specific interference (e.g., serum protein binding in cell media) .

Q. What computational strategies are suitable for predicting this compound's interaction with biological targets, such as kinases or GPCRs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the cyanophenyl group's potential π-π stacking with kinase ATP pockets .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and water-mediated interactions involving the tetrahydroquinoline moiety .

- QSAR modeling : Train models on analogs (e.g., ) to correlate substituent variations (e.g., methylpiperazine position) with activity .

Q. What formulation strategies mitigate solubility and stability challenges during in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt formation : Convert the free base to a hydrochloride salt via HCl gas titration in diethyl ether to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to improve plasma half-life and reduce hepatic clearance .

- Stability testing : Conduct forced degradation studies (pH 1–13, 40–60°C) to identify labile groups (e.g., oxalamide hydrolysis) and optimize storage conditions (lyophilized, -80°C) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity and selectivity?

- Methodological Answer :

- Analog synthesis : Modify substituents systematically (e.g., replace 4-methylpiperazine with morpholine or piperidine) to assess steric/electronic effects .

- Biological profiling : Test analogs against panels of related targets (e.g., kinase families) to identify selectivity drivers. Use radioligand binding assays for quantitative comparisons .

- Crystallography : Co-crystallize lead analogs with target proteins (e.g., PDB deposition) to guide rational design of hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.